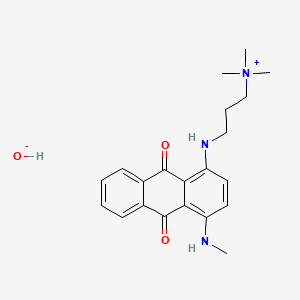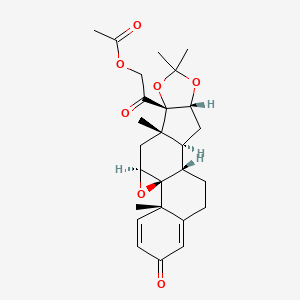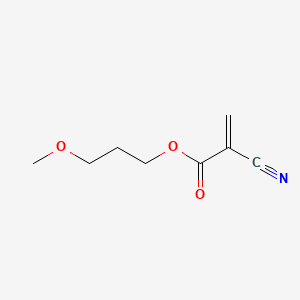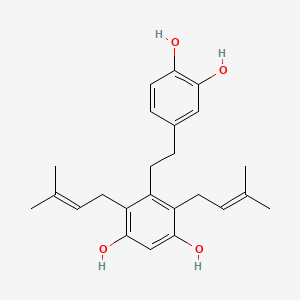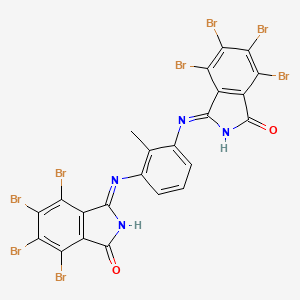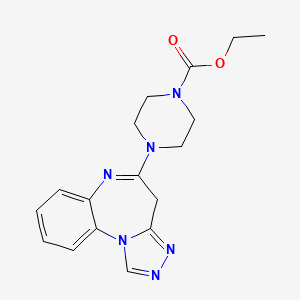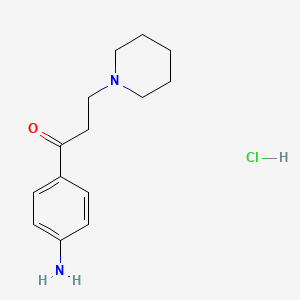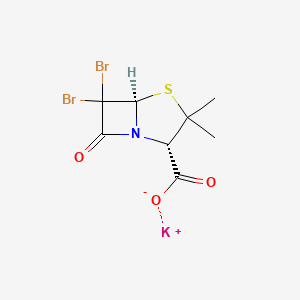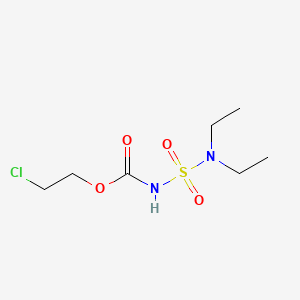
((Ethoxy((4-nitrophenyl)imino)methyl)thio)triphenylstannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((Ethoxy((4-nitrophenyl)imino)methyl)thio)triphenylstannane: is a complex organotin compound known for its unique chemical structure and properties. This compound features a triphenylstannane core with an ethoxy group, a nitrophenyl group, and an imino-methylthio linkage. Organotin compounds like this one are of significant interest due to their diverse applications in organic synthesis, catalysis, and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ((Ethoxy((4-nitrophenyl)imino)methyl)thio)triphenylstannane typically involves the reaction of triphenyltin chloride with an appropriate ligand that introduces the ethoxy, nitrophenyl, and imino-methylthio groups. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.
化学反应分析
Types of Reactions: ((Ethoxy((4-nitrophenyl)imino)methyl)thio)triphenylstannane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different organotin oxides.
Reduction: Reduction reactions can modify the nitrophenyl group, potentially converting it to an amino group.
Substitution: The ethoxy group can be substituted with other alkoxy groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may require catalysts like palladium or platinum and solvents like dichloromethane or toluene.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield organotin oxides, while reduction could produce amino derivatives.
科学研究应用
Chemistry: In chemistry, ((Ethoxy((4-nitrophenyl)imino)methyl)thio)triphenylstannane is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. It is also employed in the study of organotin chemistry and catalysis .
Biology and Medicine: The compound’s potential biological activity is of interest, particularly its interactions with biological molecules and potential use in drug development. Organotin compounds have been studied for their antimicrobial and anticancer properties .
Industry: In industry, this compound may be used in the production of polymers and materials with specific properties, such as enhanced thermal stability or conductivity .
作用机制
The mechanism by which ((Ethoxy((4-nitrophenyl)imino)methyl)thio)triphenylstannane exerts its effects involves its interaction with molecular targets through its organotin core. The compound can form complexes with various substrates, facilitating catalytic reactions. The nitrophenyl and imino-methylthio groups may also participate in binding interactions, influencing the compound’s reactivity and specificity .
相似化合物的比较
Triphenyltin chloride: A simpler organotin compound used in similar applications.
((Methoxy((4-nitrophenyl)imino)methyl)thio)triphenylstannane: A closely related compound with a methoxy group instead of an ethoxy group.
((Ethoxy((3-nitrophenyl)imino)methyl)thio)triphenylstannane: A compound with a different position of the nitro group on the phenyl ring.
Uniqueness: The presence of the ethoxy group and the position of the nitrophenyl group can significantly influence the compound’s chemical behavior and interactions .
属性
CAS 编号 |
67191-67-7 |
|---|---|
分子式 |
C27H24N2O3SSn |
分子量 |
575.3 g/mol |
IUPAC 名称 |
ethyl N-(4-nitrophenyl)-1-triphenylstannylsulfanylmethanimidate |
InChI |
InChI=1S/C9H10N2O3S.3C6H5.Sn/c1-2-14-9(15)10-7-3-5-8(6-4-7)11(12)13;3*1-2-4-6-5-3-1;/h3-6H,2H2,1H3,(H,10,15);3*1-5H;/q;;;;+1/p-1 |
InChI 键 |
ZSEMDABXSUOTSR-UHFFFAOYSA-M |
规范 SMILES |
CCOC(=NC1=CC=C(C=C1)[N+](=O)[O-])S[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




